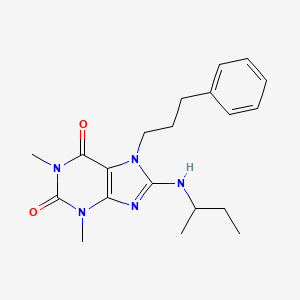![molecular formula C22H27N5O B2383362 3-(2-甲氧基苯基)-5-甲基-7-(4-(2-甲基烯丙基)哌嗪-1-基)吡唑并[1,5-a]嘧啶 CAS No. 902316-43-2](/img/structure/B2383362.png)
3-(2-甲氧基苯基)-5-甲基-7-(4-(2-甲基烯丙基)哌嗪-1-基)吡唑并[1,5-a]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methoxyphenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
科学研究应用
3-(2-Methoxyphenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
作用机制
Target of Action
The primary targets of 3-(2-Methoxyphenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine are likely to be the monoamine neurotransmitters . This compound shares a mechanism of action with drugs of abuse such as amphetamines . It has also been suggested that it acts as a nonselective serotonin receptor agonist .
Mode of Action
3-(2-Methoxyphenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine interacts with its targets by inhibiting the reuptake and inducing the release of the monoamine neurotransmitters . This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, which can lead to various physiological effects .
Biochemical Pathways
The action of 3-(2-Methoxyphenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine affects the biochemical pathways of the monoamine neurotransmitters . By inhibiting their reuptake and inducing their release, this compound can alter the balance of these neurotransmitters, potentially affecting mood, anxiety, and other aspects of brain function .
Pharmacokinetics
The pharmacokinetics of 3-(2-Methoxyphenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine involve its absorption, distribution, metabolism, and excretion (ADME). It is metabolized in the liver and excreted through the kidneys
Result of Action
The molecular and cellular effects of 3-(2-Methoxyphenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine’s action are likely to be related to its impact on the monoamine neurotransmitters . By increasing the concentration of these neurotransmitters in the synaptic cleft, this compound can affect neuronal signaling and potentially influence various aspects of brain function .
生化分析
Biochemical Properties
For instance, para-Methoxyphenylpiperazine, a compound with a similar methoxyphenyl-piperazine structure, has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters .
Cellular Effects
Based on its structural similarity to other compounds, it could potentially influence cell function by interacting with cell signaling pathways, affecting gene expression, and altering cellular metabolism .
Molecular Mechanism
Similar compounds have been found to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Similar compounds have been found to be metabolized in the liver, suggesting potential interactions with enzymes or cofactors in hepatic metabolic pathways .
准备方法
The synthesis of 3-(2-Methoxyphenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Industrial production methods often optimize these reactions for higher yields and purity, employing catalysts and solvents that are suitable for large-scale synthesis .
化学反应分析
3-(2-Methoxyphenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.
相似化合物的比较
3-(2-Methoxyphenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:
4a (4-Py): Known for its solid-state emission properties.
4b (2,4-Cl2Ph): Exhibits strong absorption and emission behaviors due to electron-donating groups.
4d (Ph): Similar in structure but with different substituents affecting its photophysical properties.
4e (4-MeOPh): Contains a methoxy group that enhances its solubility and stability.
These comparisons highlight the unique properties of 3-(2-Methoxyphenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine, particularly its potential for diverse applications in scientific research and industry.
属性
IUPAC Name |
3-(2-methoxyphenyl)-5-methyl-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O/c1-16(2)15-25-9-11-26(12-10-25)21-13-17(3)24-22-19(14-23-27(21)22)18-7-5-6-8-20(18)28-4/h5-8,13-14H,1,9-12,15H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIFZJWBHQEQGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC(=C)C)C4=CC=CC=C4OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B2383280.png)
![7-Fluoro-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2383282.png)
![8-(2-((4-ethoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2383283.png)
![tert-Butyl [1-(4-methoxyphenyl)-3-oxopropyl]carbamate](/img/structure/B2383285.png)
![Lithium;6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate](/img/structure/B2383289.png)
![2-(2-fluorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B2383292.png)
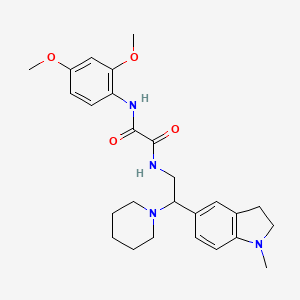
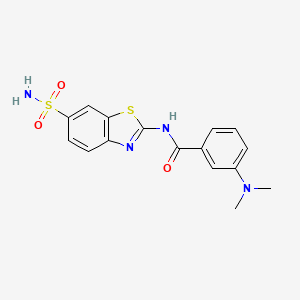
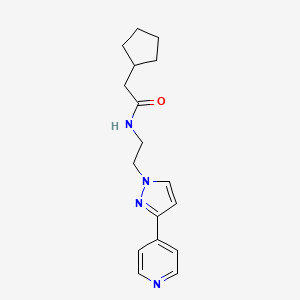
![5-((3,4-difluorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2383298.png)
![N-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine](/img/structure/B2383299.png)
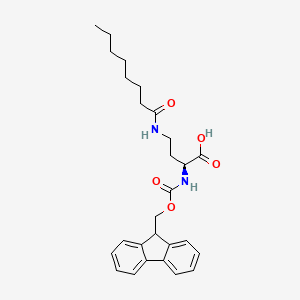
![N-(butan-2-yl)-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide](/img/structure/B2383301.png)
